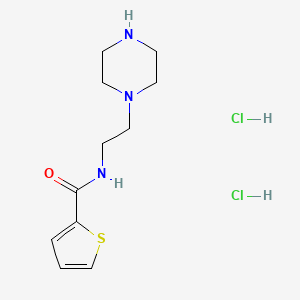

N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS.2ClH/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14;;/h1-2,9,12H,3-8H2,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPPHXPAUQZEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C2=CC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Thiophene-2-carboxamide Intermediate

- Thiophene-2-carboxylic acid or its ester derivative is reacted with an appropriate amine to form thiophene-2-carboxamide.

- This step often involves activation of the carboxylic acid group using coupling agents or conversion to acid chloride intermediates to facilitate amide bond formation.

Step 2: Introduction of 2-(Piperazin-1-yl)ethyl Side Chain

- The key functionalization involves attaching the 2-(piperazin-1-yl)ethyl moiety to the thiophene-2-carboxamide.

- This can be achieved by nucleophilic substitution or amide coupling reactions where the piperazine nitrogen acts as a nucleophile.

- Protected piperazine derivatives (e.g., N-Boc-piperazine) may be used to control regioselectivity and prevent side reactions, followed by deprotection.

Step 3: Formation of Dihydrochloride Salt

- The free base form of N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide is treated with anhydrous hydrogen chloride, typically in an organic solvent such as ethyl acetate or ethanol.

- This step yields the dihydrochloride salt, which improves compound stability, crystallinity, and solubility for pharmaceutical applications.

Representative Synthetic Scheme (Adapted from Related Thieno-Pyrimidine Analogues)

Although direct published synthetic procedures specifically for this compound are limited, analogous methods from related thieno[2,3-d]pyrimidine derivatives provide insight:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Thiophene-2-carboxylic acid + Amine coupling agent (e.g., EDC, HOBt) | Formation of thiophene-2-carboxamide intermediate |

| 2 | 2-(N-Boc-piperazin-1-yl)ethylamine + coupling agent, reflux in ethanol | Attachment of protected piperazine side chain |

| 3 | Anhydrous HCl in ethanol or ethyl acetate | Deprotection of Boc group and formation of dihydrochloride salt |

Analytical and Research Findings on Preparation

- The synthetic route is generally efficient, yielding the target compound with high purity suitable for biological evaluation.

- The dihydrochloride salt form exhibits improved physicochemical properties, such as enhanced solubility in aqueous media, critical for in vitro and in vivo assays.

- Structural confirmation is typically achieved via NMR spectroscopy, mass spectrometry, and elemental analysis.

- The preparation methods align with those used in the synthesis of kinase inhibitors targeting atypical protein kinase C isoforms, where the piperazine moiety enhances binding affinity and selectivity.

Data Summary Table

| Parameter | Description |

|---|---|

| Molecular Formula | C11H19Cl2N3OS |

| Molecular Weight | 312.3 g/mol |

| Salt Form | Dihydrochloride |

| Key Functional Groups | Thiophene ring, carboxamide, piperazine ethyl side chain |

| Typical Solvents | Ethanol, ethyl acetate |

| Common Reagents | Anhydrous HCl, coupling agents (e.g., EDC, HOBt) |

| Yield Range | Moderate to high (dependent on coupling efficiency) |

| Purification | Crystallization or preparative chromatography |

Notes on Method Variations and Optimization

- Use of protecting groups on piperazine nitrogen atoms can improve regioselectivity and yield.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect the efficiency of amide bond formation.

- Salt formation with HCl should be controlled to avoid over-acidification or degradation.

- Alternative salt forms (e.g., sulfate, mesylate) may be explored for different pharmaceutical properties but dihydrochloride remains preferred for this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide dihydrochloride has been investigated for its potential as an inhibitor of IKK-2 (IκB kinase 2), an enzyme involved in the NF-κB signaling pathway. This pathway is crucial for the regulation of inflammatory responses. Inhibiting IKK-2 could be beneficial in treating various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antimicrobial properties against pathogens like Mycobacterium tuberculosis. Some derivatives have shown promising inhibitory concentrations (IC50 values) in the low micromolar range, indicating potential as anti-tubercular agents.

Cancer Therapeutics

Research indicates that compounds with similar structures may also possess anticancer properties by modulating various cellular pathways involved in tumor growth and metastasis. The piperazine moiety is often associated with enhanced receptor affinity and bioavailability, making it a valuable scaffold for developing new cancer therapies .

Case Study 1: Inhibition of IKK-2

A study published in 2005 explored the efficacy of thiophene carboxamide derivatives as IKK-2 inhibitors. The results demonstrated that specific modifications to the thiophene structure could lead to enhanced inhibitory activity against IKK-2, suggesting a pathway for developing new anti-inflammatory drugs .

Case Study 2: Antitubercular Activity

In a recent investigation, derivatives of N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide were synthesized and evaluated for their antitubercular activity. The study highlighted that certain modifications resulted in compounds with IC50 values significantly lower than standard treatments, indicating a promising avenue for further research into tuberculosis therapies.

Mechanism of Action

The mechanism of action of N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors, modulating their activity. The thiophene ring may also play a role in the compound’s biological effects by interacting with enzymes or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperazine-Based Derivatives

Piperazine-containing compounds are prevalent in medicinal chemistry. Below is a comparison with a structurally related piperazine derivative:

Key Differences :

- The target compound’s thiophene carboxamide may confer distinct electronic properties compared to the Fmoc-protected acetic acid derivative, which is tailored for peptide synthesis.

- The dihydrochloride salt enhances water solubility, a feature shared with other pharmaceutical salts but absent in the Fmoc derivative.

Dihydrochloride Salts in Functional Compounds

Dihydrochloride salts are frequently employed to improve bioavailability. lists azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) as water-soluble initiators in polymerization . While structurally distinct from the target compound, their shared dihydrochloride salt form highlights common industrial practices:

| Property | Target Compound | Azoamidine Dihydrochloride Initiators |

|---|---|---|

| Primary Use | Hypothetical: Receptor modulation or drug candidate | Radical polymerization initiators |

| Solubility Enhancement | High (due to dihydrochloride) | High (critical for aqueous-phase reactions) |

| Structural Backbone | Piperazine-thiophene | Azo linkage with amidine groups |

Insight : The dihydrochloride salt is a pragmatic choice for both pharmaceutical and industrial compounds to address solubility challenges.

Heterocyclic Analogs

Thiophene and triazole-containing compounds (e.g., pesticides like etaconazole and propiconazole from ) share heterocyclic frameworks but differ in application:

| Compound | Core Structure | Function |

|---|---|---|

| Target Compound | Thiophene-piperazine | Research-focused (assumed) |

| Etaconazole | Triazole-dichlorophenyl | Agricultural antifungal |

| Propiconazole | Triazole-dioxolane | Broad-spectrum fungicide |

Contrast: The target compound’s piperazine-thiophene backbone lacks the triazole and halogenated aromatic groups critical for pesticidal activity, underscoring how minor structural changes dictate functional roles.

Biological Activity

N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide dihydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring linked to a piperazine moiety , which is known for enhancing solubility and bioavailability. The presence of these functional groups is crucial for its biological activity, particularly in the context of drug design.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The mechanisms often involve disruption of bacterial membranes and inhibition of critical enzymes like DNA gyrase .

- Anti-neoplastic Properties : Compounds structurally related to thiophene carboxamides have demonstrated anti-cancer properties by inhibiting pathways involved in tumor growth and metastasis. For instance, they can interfere with the NF-kB signaling pathway, which regulates the expression of genes involved in inflammation and cancer progression .

Comparative Biological Activity

A comparison with other thiophene derivatives reveals distinct biological profiles. Below is a table summarizing some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-N-(piperidinyl)-thiophene | Piperidine instead of piperazine | Antidepressant properties |

| N-[4-(N,N-Dimethylaminomethyl)-phenyl]-thiophene | Different substituents on phenyl ring | Anticancer activity |

| 5-Methyl-thiophene carboxamide | Lacks piperazine moiety | Antimicrobial effects |

These compounds differ primarily in their substituents, influencing their pharmacological profiles and potential therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Studies :

A study investigating the antimicrobial efficacy of thiophene derivatives found that modifications in the piperazine structure significantly impacted activity against various pathogens. The compound demonstrated substantial inhibition against gram-positive bacteria, suggesting its potential as an antimicrobial agent . -

Cancer Research :

In vitro studies have shown that thiophene carboxamides can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This aligns with findings from similar compounds that target NF-kB signaling, crucial for cancer cell survival . -

Enzyme Inhibition :

Research has indicated that this compound may inhibit IKK-2, an enzyme involved in inflammatory responses and cancer progression. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapy .

Q & A

Basic Question: What are the recommended synthetic methodologies for preparing N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide dihydrochloride?

Answer:

The synthesis typically involves a two-step process:

Amide Bond Formation : React thiophene-2-carbonyl chloride with 2-(piperazin-1-yl)ethylamine in a polar aprotic solvent (e.g., acetonitrile or dry toluene) under reflux. Equimolar ratios ensure minimal side products .

Salt Formation : Treat the free base with hydrochloric acid (HCl) in a solvent like ethanol or methanol to yield the dihydrochloride salt. Crystallization is often achieved via slow solvent evaporation .

Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Monitor reaction progress via TLC or HPLC.

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm molecular structure, with characteristic shifts for the thiophene ring (δ ~7.0–7.5 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL (e.g., SHELX-97) for bond-length validation and hydrogen-bonding analysis .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with ESI+ mode suitable for protonated ions .

Advanced Question: How can crystallographic data contradictions (e.g., disordered solvent molecules) be resolved during structure refinement?

Answer:

- SHELX Suite : Use SHELXL-2018 for disorder modeling. Apply "PART" instructions to split occupancy of disordered atoms and constrain thermal parameters .

- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C–H⋯O/S) using Mercury software. Compare with similar structures (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to validate packing motifs .

- Twinned Data Handling : For twinned crystals, apply the HKLF 5 format in SHELXL to refine against merged data .

Advanced Question: What computational strategies are effective for predicting binding affinity and target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand and receptor (e.g., smoothened receptor) using PyMOL and AutoDockTools .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds .

Advanced Question: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:

- Library Design : Synthesize derivatives with substituents on the thiophene ring (e.g., Cl, F) or piperazine (e.g., aryl groups). Use parallel synthesis for efficiency .

- Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay) against cancer cell lines (IC values). Compare with benchmarks like SAG dihydrochloride (a smoothened agonist) .

- Data Correlation : Plot substituent electronic parameters (Hammett σ) against activity to identify pharmacophores .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Question: How can in vitro pharmacological activity be systematically evaluated?

Answer:

- Dose-Response Studies : Use a 96-well plate format with serial dilutions (1 nM–100 μM). Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Mechanistic Assays :

- Apoptosis : Annexin V/PI staining followed by flow cytometry.

- Target Engagement : Western blotting for pathway markers (e.g., Gli1 for hedgehog signaling) .

- Data Normalization : Express activity as % inhibition relative to vehicle controls. Use GraphPad Prism for EC/IC calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.